molecular formula C18H19N5O B11273117 5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11273117
M. Wt: 321.4 g/mol
InChI Key: DMJOYHWYMPTPIO-UHFFFAOYSA-N
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Description

5-[(3,4-Dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1,2,3-triazole core substituted at positions 1, 4, and 3. The compound is characterized by:

  • Position 1: A 3,4-dimethylphenylamino group.
  • Position 4: A carboxamide group linked to a 3-methylphenyl substituent.
  • Position 5: A methyl group (implied by the parent triazole structure).

This scaffold is part of a broader class of triazole-carboxamide derivatives investigated for diverse biological activities, including kinase inhibition, antifungal properties, and metabolic modulation . Its structural design leverages the triazole ring’s capacity for hydrogen bonding and π-π interactions, while the dimethylphenyl and methylphenyl groups enhance lipophilicity and target specificity .

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

5-(3,4-dimethylanilino)-N-(3-methylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H19N5O/c1-11-5-4-6-14(9-11)20-18(24)16-17(22-23-21-16)19-15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H,20,24)(H2,19,21,22,23)

InChI Key

DMJOYHWYMPTPIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NNN=C2NC3=CC(=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a between an azide and an alkyne. In this case, the azide is derived from 3,4-dimethylaniline, and the alkyne is derived from 3-methylaniline.

    Coupling Reaction: The resulting triazole intermediate is then coupled with a carboxylic acid derivative to form the final carboxamide product. This step typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally friendly reagents, can be implemented to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its triazole core, which is known for its antimicrobial, antifungal, and anticancer properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.

    Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biomolecules and its effects on cellular processes.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the molecular targets being studied.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related triazole-carboxamide derivatives and their key differences:

Compound Name Substituents (Position) Biological Activity/Application Reference
Target Compound 5-(3,4-Dimethylphenyl)amino, N-(3-methylphenyl) Under investigation (assumed kinase/Wnt pathway modulation)
N-Benzyl-1-(3,4-dimethylphenyl)-1H-triazole-4-carboxamide (MKA027) 1-(3,4-Dimethylphenyl), N-benzyl Macrophage migration inhibitory factor (MIF) inhibitor
1-(2,3-Dimethylphenyl)-5-methyl-N-(quinolin-2-yl)-1H-triazole-4-carboxamide (3l) 1-(2,3-Dimethylphenyl), N-quinolin-2-yl Wnt/β-catenin pathway inhibitor; improves glucose/lipid metabolism
PC945 4-[4-(4-{...}phenyl)piperazin-1-yl]-N-(4-fluorophenyl) Inhaled antifungal agent
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-triazole-4-carboxamide 1-(4-Chlorophenyl), 5-(trifluoromethyl) Antitumor activity (c-Met inhibition)

Key Structural Observations :

  • Aryl Substitutions : The target compound’s 3,4-dimethylphenyl group (Position 1) contrasts with analogues like 3l (2,3-dimethylphenyl) and MKA027 (3,4-dimethylphenyl with N-benzyl). Substitution patterns influence steric hindrance and binding pocket compatibility .
  • Carboxamide Variations: The 3-methylphenyl group in the target compound provides moderate hydrophobicity compared to 3l’s quinolin-2-yl (polar aromatic) or PC945’s fluorophenyl (electron-withdrawing) groups .
Pharmacological and Functional Comparisons
  • Anticancer Activity : The target compound’s triazole-carboxamide core is structurally analogous to 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-triazole-4-carboxamide , which inhibits c-Met kinase (GP = 68.09% growth inhibition in NCI-H522 lung cancer cells) . However, the absence of a trifluoromethyl group in the target compound may reduce potency against this target.
  • Metabolic Modulation: Derivatives like 3l inhibit the Wnt/β-catenin pathway (IC₅₀ ~ 0.5 µM), improving glucose metabolism in preclinical models. The target compound’s 3-methylphenyl group may enhance metabolic stability compared to 3l’s quinoline moiety .
Metabolic and Toxicity Considerations
  • Metabolites: Triazole-carboxamides like CAI () undergo phase I metabolism, cleaving into triazole and benzophenone fragments. The target compound’s dimethyl groups may slow oxidative metabolism compared to CAI’s chlorophenyl substituents .
  • Toxicity: No direct data exist for the target compound, but MKA027 and 3l show minimal off-target effects in preclinical models, suggesting a favorable safety profile for this structural class .

Biological Activity

5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H19N5O
  • Molecular Weight : 321.39 g/mol
  • CAS Number : 1207039-61-9

Antimicrobial Activity

Recent studies indicate that triazole derivatives exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial and fungal strains. For instance:

  • Bacterial Inhibition : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : It was effective against Candida albicans and Aspergillus niger, suggesting potential use as an antifungal agent .

Anticancer Properties

Triazoles are known for their anticancer activities, and this compound is no exception. Research has highlighted its ability to induce apoptosis in cancer cells. Key findings include:

  • Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound inhibited cell proliferation with IC50 values in the micromolar range.
  • Mechanism of Action : The anticancer effect is believed to be mediated through the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Cytokine Inhibition : It effectively reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Animal Models : In vivo studies using carrageenan-induced paw edema models demonstrated a significant reduction in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Triazole Ring : Essential for the biological activity due to its ability to coordinate with metal ions and interact with biological macromolecules.
  • Amino Substituents : The presence of dimethylphenyl and methyl groups enhances lipophilicity and bioavailability .

Case Study 1: Anticancer Activity

A study conducted on a series of triazole derivatives including this compound showed promising results in inhibiting tumor growth in xenograft models. The treatment led to a significant decrease in tumor volume compared to control groups.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various triazole compounds against common pathogens, this compound exhibited superior activity against resistant strains of bacteria, highlighting its potential as a lead compound for further development.

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